POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CN-PPV is a conjugated polymer with excellent optoelectronic properties. It is soluble in most organic solvents and exhibits good electroluminescence. The polymer has a high quantum yield of fluorescence, making it suitable for various applications .

Synthesis Analysis

The synthesis of CN-PPV involves the polymerization of monomers containing 5-(2-ethylhexyloxy)-2-methoxy-cyanoterephthalylidene units. The exact synthetic route may vary, but it typically includes polymerization reactions to form the conjugated backbone .

Molecular Structure Analysis

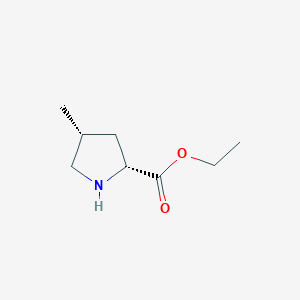

CN-PPV has a repeating unit composed of 5-(2-ethylhexyloxy)-2-methoxy-cyanoterephthalylidene . The polymer backbone consists of alternating single and double bonds, allowing for efficient charge transport. The molecular structure contributes to its optoelectronic properties .

Chemical Reactions Analysis

CN-PPV can participate in various chemical reactions, including doping reactions . These reactions affect its electrical conductivity and luminescent properties. Cyclic voltammetry studies provide insights into the doping behavior of CN-PPV .

Physical And Chemical Properties Analysis

科学的研究の応用

Two-Color Patterning

Poly(5-(2/'ethylhexyloxy)-2-methoxy-cyan, also known as MEHPPV, has been used in the generation of two-color patterned films. This is achieved by starting from a single precursor containing two different types of eliminable groups . This application has potential use in optoelectronic device applications .

Optoelectronic and Chemical Industries

Composite materials based on MEHPPV and titanium dioxide are used in the optoelectronic and chemical industries . The behavior of chemical bonds in the composite and the influence exerted by an inorganic additive on its properties is a topic of study .

Infrared Spectroscopy

The physical properties of the composites are analyzed by IR (infrared) spectroscopy . This method can furnish data on the functional coating of a solid, the state of molecules immobilized or sorbed on the surface of a substance and present within its bulk .

Vibronic Characteristics

Organic composite materials based on MEHPPV and titanium dioxide (TiO2) are examined for their vibronic characteristics . This can be of use in solving existing technological problems .

Orbital Alignment

The orbital alignment at MEHPPV interfaces to Au and highly oriented pyrolytic graphite (HOPG) was investigated using x-ray and ultraviolet photoemission spectroscopies .

Photovoltaic Processes

Of particular interest are the composite materials for photovoltaic processes . The correctly chosen polymeric matrix of a composite can take advantage of the useful properties of several organic or inorganic semiconductors .

作用機序

Target of Action

POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN, also known as MEH-PPV, is a type of conjugated polymer . Its primary targets are the electronic and optical properties of materials in which it is incorporated. It is used in applications such as organic light-emitting devices (OLEDs), solar energy conversion, thin-film transistors, and chemical sensors .

Mode of Action

MEH-PPV interacts with its targets by influencing the electronic and optical properties of the material. It has a band gap of 2.3 eV , which allows it to absorb and emit light in the visible spectrum. The polymer’s highest occupied molecular orbital (HOMO) is -5.3 eV, and its lowest unoccupied molecular orbital (LUMO) is -3 eV . These properties make MEH-PPV an effective semiconductor.

Biochemical Pathways

When MEH-PPV absorbs light, it can transfer energy within its structure, leading to the emission of light . This process is crucial in applications like OLEDs and solar cells.

Pharmacokinetics

Its solubility, molecular weight, and stability are important factors that influence its behavior in different environments .

Result of Action

The result of MEH-PPV’s action is the alteration of the optical and electronic properties of the material it is incorporated into. For example, in OLEDs, MEH-PPV can contribute to the device’s color, luminance, and efficiency . In solar cells, it can influence the device’s short-circuit current density, open-circuit voltage, fill factor, and power conversion efficiency .

Action Environment

The action of MEH-PPV can be influenced by environmental factors such as temperature and the presence of other materials. For instance, the photoluminescence spectrum of MEH-PPV is temperature independent in the range from T = 5 K to 180 K . Additionally, the introduction of other materials, like titanium dioxide, into the polymer matrix can influence the properties of the composite .

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN) involves the polymerization of monomers containing 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene units.", "Starting Materials": [ "5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene", "Diethyl ether", "Anhydrous sodium sulfate", "N,N-dimethylformamide", "2,2'-azobis(isobutyronitrile)" ], "Reaction": [ "Drying of anhydrous sodium sulfate in an oven at 200°C", "Cooling of the dried anhydrous sodium sulfate to room temperature", "Addition of 5-(2/'ethylhexyloxy)-2-methoxy-cyanobenzene to the dried anhydrous sodium sulfate", "Addition of diethyl ether to the mixture and stirring for 30 minutes", "Filtration of the mixture to remove any undissolved anhydrous sodium sulfate", "Addition of N,N-dimethylformamide to the filtrate", "Addition of 2,2'-azobis(isobutyronitrile) to the solution", "Heating the solution to 70°C and stirring for 24 hours to initiate polymerization", "Cooling of the reaction mixture to room temperature", "Precipitation of the polymer by adding the reaction mixture to a large excess of methanol", "Filtration, washing, and drying of the polymer to obtain POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN)" ] } | |

CAS番号 |

194292-84-7 |

製品名 |

POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN |

分子式 |

(C36H46N2O4)n |

分子量 |

0 |

同義語 |

POLY(5-(2/'ETHYLHEXYLOXY)-2-METHOXY-CYAN& |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。